molecular formula C11H15NO4 B13595395 2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Cat. No.: B13595395
M. Wt: 225.24 g/mol
InChI Key: NROMVTGFJXSJFT-UHFFFAOYSA-N
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Description

2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a benzodioxin ring system with an aminoethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Aminoethanol Side Chain Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: shares similarities with other benzodioxin derivatives and amino alcohols.

    1,4-Benzodioxane: A structurally related compound with similar chemical properties.

    2,3-Dihydro-1,4-benzodioxin-6-amine: Another related compound with potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol

InChI

InChI=1S/C11H15NO4/c1-14-9-4-7(8(12)6-13)5-10-11(9)16-3-2-15-10/h4-5,8,13H,2-3,6,12H2,1H3

InChI Key

NROMVTGFJXSJFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C(CO)N

Origin of Product

United States

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